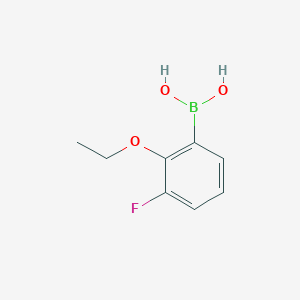

(2-Ethoxy-3-fluorophenyl)boronic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2-ethoxy-3-fluorophenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BFO3/c1-2-13-8-6(9(11)12)4-3-5-7(8)10/h3-5,11-12H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFKMCPBXSPQEEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C(=CC=C1)F)OCC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BFO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60681874 | |

| Record name | (2-Ethoxy-3-fluorophenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60681874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1010097-71-8 | |

| Record name | (2-Ethoxy-3-fluorophenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60681874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of (2-Ethoxy-3-fluorophenyl)boronic acid

Foreword: The Strategic Importance of (2-Ethoxy-3-fluorophenyl)boronic acid in Modern Drug Discovery

To the researchers, scientists, and drug development professionals at the forefront of innovation, this guide offers a comprehensive exploration of the synthesis of this compound. This key building block is of significant interest in medicinal chemistry, primarily due to its utility in Suzuki-Miyaura cross-coupling reactions to forge new carbon-carbon bonds.[1] The presence of both an ethoxy and a fluorine substituent on the phenyl ring imparts unique electronic and steric properties to the molecule, influencing its reactivity and the characteristics of the resulting compounds.[2][3][4] In drug discovery, the incorporation of fluorine can enhance metabolic stability and membrane permeability, making fluorinated arylboronic acids highly valuable intermediates.[2] This guide provides a detailed examination of the viable synthetic pathways, emphasizing not just the procedural steps but the underlying chemical principles and strategic considerations that ensure a successful and efficient synthesis.

I. Strategic Synthesis Pathways: A Comparative Analysis

The synthesis of this compound can be approached through several established methods for arylboronic acid preparation. The two most prominent and scientifically robust pathways are via a Grignard reaction and a lithiation-borylation reaction (halogen-metal exchange).[1] The choice between these routes is often dictated by the availability of starting materials, desired scale, and tolerance of functional groups.

A. The Grignard Reaction Pathway: A Classic and Scalable Approach

The Grignard reaction is a cornerstone of organometallic chemistry and offers a reliable method for the synthesis of arylboronic acids.[1] The general strategy involves the formation of a Grignard reagent from an aryl halide, followed by its reaction with a trialkyl borate ester and subsequent hydrolysis.

Causality of Experimental Choices:

-

Starting Material: The logical starting material for this pathway is 1-bromo-2-ethoxy-3-fluorobenzene. The bromine atom is sufficiently reactive to form a Grignard reagent, while the ethoxy and fluoro groups are generally stable under these conditions.

-

Grignard Formation: The insertion of magnesium into the carbon-bromine bond is typically initiated with a small amount of an activator like iodine or 1,2-dibromoethane. This step is critical as it generates the highly nucleophilic aryl magnesium bromide.

-

Borylation: The Grignard reagent is then added to a trialkyl borate, most commonly trimethyl borate or triisopropyl borate, at low temperatures to control the exothermic reaction. The borate ester acts as the boron source.

-

Hydrolysis: The resulting boronate ester is hydrolyzed with an aqueous acid to yield the final this compound.

II. Detailed Experimental Protocols

The following protocols are detailed, step-by-step methodologies for the synthesis of this compound. These are based on established procedures for analogous compounds and represent best practices in the field.

Protocol 1: Synthesis via Grignard Reaction

Objective: To synthesize this compound from 1-bromo-2-ethoxy-3-fluorobenzene.

Materials:

-

1-bromo-2-ethoxy-3-fluorobenzene

-

Magnesium turnings

-

Iodine (crystal)

-

Anhydrous tetrahydrofuran (THF)

-

Trimethyl borate

-

2 M Hydrochloric acid (HCl)

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Hexanes

Procedure:

-

Grignard Reagent Formation:

-

To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 eq).

-

Add a single crystal of iodine and briefly heat the flask under a stream of nitrogen.

-

Add anhydrous THF to cover the magnesium turnings.

-

Dissolve 1-bromo-2-ethoxy-3-fluorobenzene (1.0 eq) in anhydrous THF and add it to the dropping funnel.

-

Add a small portion of the aryl bromide solution to the magnesium suspension to initiate the reaction. The disappearance of the iodine color and gentle refluxing indicates the start of the reaction.

-

Add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir the reaction mixture at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

-

-

Borylation:

-

In a separate flame-dried flask, dissolve trimethyl borate (1.5 eq) in anhydrous THF and cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add the prepared Grignard reagent to the cold trimethyl borate solution via a cannula. Maintain the temperature below -60 °C during the addition.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

-

Hydrolysis and Work-up:

-

Cool the reaction mixture to 0 °C in an ice bath and slowly quench by the addition of 2 M HCl until the solution is acidic (pH ~1-2).

-

Stir the mixture vigorously for 30 minutes.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x).

-

Combine the organic layers and wash with water and then brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Protocol 2: Synthesis via Lithiation-Borylation (Halogen-Metal Exchange)

Objective: To synthesize this compound from 1-bromo-2-ethoxy-3-fluorobenzene via a halogen-metal exchange reaction.

Causality of Experimental Choices:

The lithiation-borylation pathway offers an alternative, particularly when Grignard formation is sluggish or incompatible with other functional groups.[1] This method involves a halogen-metal exchange with a strong organolithium base, followed by trapping the resulting aryllithium species with a borate ester.

-

Organolithium Reagent: n-Butyllithium (n-BuLi) is a commonly used strong base for halogen-metal exchange with aryl bromides. The reaction is typically performed at very low temperatures (-78 °C) to prevent side reactions.

-

Reaction Conditions: The extremely low temperature is crucial for the stability of the aryllithium intermediate and to ensure selective borylation.

Materials:

-

1-bromo-2-ethoxy-3-fluorobenzene

-

Anhydrous tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes

-

Trimethyl borate

-

2 M Hydrochloric acid (HCl)

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Hexanes

Procedure:

-

Lithiation:

-

To a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add a solution of 1-bromo-2-ethoxy-3-fluorobenzene (1.0 eq) in anhydrous THF.

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Slowly add n-butyllithium (1.1 eq) dropwise, maintaining the internal temperature below -70 °C.

-

Stir the reaction mixture at -78 °C for 1 hour.

-

-

Borylation:

-

To the cold aryllithium solution, slowly add trimethyl borate (1.2 eq), ensuring the temperature remains below -70 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for at least 2 hours.

-

-

Hydrolysis and Work-up:

-

Cool the reaction mixture to 0 °C and quench by the slow addition of 2 M HCl until the solution is acidic.

-

Separate the organic layer and extract the aqueous layer with ethyl acetate (2 x).

-

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

Filter and concentrate under reduced pressure to yield the crude this compound.

-

III. Purification Strategies: A Critical Step for High-Purity Product

The purification of arylboronic acids can be challenging due to their propensity to dehydrate to form boroxines (cyclic anhydrides) and their amphiphilic nature.[5] Standard silica gel chromatography is often problematic as boronic acids can either strongly adhere to the silica or decompose.[6]

A. Recrystallization

Recrystallization is often the most effective method for purifying solid boronic acids.

-

Solvent Selection: A suitable solvent system is one in which the boronic acid is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvent systems include:

-

Water/Ethanol mixtures

-

Toluene/Heptane or Toluene/Hexane mixtures

-

Ethyl acetate/Hexane mixtures

-

General Recrystallization Protocol:

-

Dissolve the crude boronic acid in a minimal amount of the hot solvent or solvent mixture.

-

If the solution is colored, a small amount of activated charcoal can be added and the hot solution filtered.

-

Allow the solution to cool slowly to room temperature, and then cool further in an ice bath or refrigerator to induce crystallization.

-

Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

B. Diethanolamine Adduct Formation

For boronic acids that are difficult to crystallize or contain persistent neutral impurities, formation of a diethanolamine adduct can be a highly effective purification strategy.[7] The adduct is often a stable, crystalline solid that can be easily isolated.

Protocol for Diethanolamine Adduct Formation and Liberation:

-

Adduct Formation:

-

Dissolve the crude boronic acid in a suitable solvent such as diethyl ether or a mixture of ethyl acetate and hexanes.

-

Add diethanolamine (1.0-1.1 equivalents) dropwise with stirring.

-

The diethanolamine adduct will typically precipitate as a white solid. Stir for 1-2 hours to maximize precipitation.

-

Collect the solid by filtration and wash with cold diethyl ether.

-

-

Liberation of the Pure Boronic Acid:

-

Suspend the diethanolamine adduct in a biphasic system of ethyl acetate and an aqueous acid (e.g., 1 M HCl).

-

Stir vigorously until the solid dissolves. The pure boronic acid will partition into the organic layer, while the diethanolamine hydrochloride salt will remain in the aqueous layer.

-

Separate the layers, and wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield the purified this compound.

-

C. Chromatographic Purification of Boronic Esters

To circumvent the issues with purifying free boronic acids on silica gel, it is often advantageous to purify the boronic ester intermediate. Pinacol esters are commonly used for this purpose. However, even these can be unstable on silica. A more robust alternative is the use of 1,1,2,2-tetraethylethylene glycol esters (ArB(Epin)s), which have been shown to be stable on silica gel.[6][8]

Workflow for Purification via Stable Boronic Esters:

-

After the borylation step (before acidic hydrolysis), react the crude boronate ester with a diol such as pinacol or 1,1,2,2-tetraethylethylene glycol to form the corresponding stable boronic ester.

-

Purify the stable boronic ester by standard silica gel column chromatography.

-

The purified boronic ester can then be used directly in subsequent reactions like Suzuki-Miyaura coupling or hydrolyzed back to the boronic acid if required.

IV. Data Presentation

| Synthesis Pathway | Starting Material | Key Reagents | Typical Yield | Purity |

| Grignard Reaction | 1-bromo-2-ethoxy-3-fluorobenzene | Mg, Trimethyl borate | 60-80% | >95% after recrystallization |

| Lithiation-Borylation | 1-bromo-2-ethoxy-3-fluorobenzene | n-BuLi, Trimethyl borate | 50-70% | >95% after purification |

V. Visualizations

Diagram 1: Grignard Reaction Pathway

Caption: Grignard reaction pathway for the synthesis of this compound.

Diagram 2: Lithiation-Borylation Pathway

Caption: Lithiation-Borylation pathway for the synthesis of this compound.

Diagram 3: Purification Workflow

Caption: Decision tree for the purification of this compound.

VI. Concluding Remarks for the Practicing Scientist

The synthesis of this compound is a readily achievable process for the skilled synthetic chemist. The choice between the Grignard and lithiation-borylation pathways will depend on the specific laboratory conditions and available starting materials. However, the critical determinant of success lies in the purification strategy. A thoughtful approach to purification, potentially involving recrystallization or the use of a diethanolamine adduct, is paramount to obtaining a high-purity product suitable for demanding applications in drug discovery and development. The methodologies outlined in this guide provide a robust framework for the successful synthesis and purification of this valuable synthetic intermediate.

References

-

Oka, N., Yamada, T., Sajiki, H., Akai, S., & Ikawa, T. (2022). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. Organic Letters, 24(18), 3510–3514. [Link]

-

Organic Chemistry Portal. (2022). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions. [Link]

-

Request PDF. (2025). Preparation and Characterization of Fluorophenylboronic Acid-functionalized Monolithic Columns for High Affinity Capture of Cis-diol Containing Compounds. [Link]

-

Reddit. (2017). Purification of boronic acids? [Link]

-

ResearchGate. (2016). How to purify boronic acids/boronate esters? [Link]

-

PubMed. (2014). Phenylboronate chromatography selectively separates glycoproteins through the manipulation of electrostatic, charge transfer, and cis-diol interactions. [Link]

-

Fernandes, G. F. S., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(18), 4323. [Link]

-

Reddit. (2024). Purification of alkyl Bpin/other alkyl boronic esters. [Link]

- Google Patents. (n.d.).

- Google Patents. (n.d.). Process for the preparation of substituted phenylboronic acids.

-

Wiley-VCH. (n.d.). Supporting Information. [Link]

- Google Patents. (n.d.). Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids.

- Google Patents. (n.d.). Boronic ester and acid compounds.

-

European Patent Office. (n.d.). COMPOUNDS - EP 3810602 B1. [Link]

-

ResearchGate. (n.d.). Halogen–metal–boron exchange in meta-substituted phenylboronic acid of... [Link]

-

Organic Syntheses. (n.d.). (3,4,5-trifluorophenyl)boronic acid. [Link]

-

ResearchGate. (n.d.). Synthesis of 2,6‐fluorophenyl boronic acid using a lithium reagent. [Link]

-

Das, S., Alexeev, V. L., & Asher, S. A. (2003). Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. Tetrahedron Letters, 44(42), 7715-7718. [Link]

-

ETH Zurich. (2019). OC II (FS 2019). [Link]

-

Semantic Scholar. (2021). (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. [Link]

-

National Center for Biotechnology Information. (2021). (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Fluorophenylboronic acid. [Link]

-

ResearchGate. (n.d.). 3-Fluorophenylboronic acid. [Link]

Sources

- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. US5780454A - Boronic ester and acid compounds - Google Patents [patents.google.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions [organic-chemistry.org]

- 7. reddit.com [reddit.com]

- 8. pub-mediabox-storage.rxweb-prd.com [pub-mediabox-storage.rxweb-prd.com]

Foreword: The Strategic Importance of Substituted Phenylboronic Acids

An In-Depth Technical Guide to the Physicochemical Properties of (2-Ethoxy-3-fluorophenyl)boronic acid

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, arylboronic acids stand as indispensable building blocks. Their prominence is largely credited to the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, a robust and versatile method for forging carbon-carbon bonds.[1] The strategic placement of substituents on the phenyl ring allows for the fine-tuning of a molecule's steric and electronic properties, which in turn dictates its reactivity and the characteristics of the final product.

This guide focuses on a specific, yet highly relevant, member of this class: This compound . The presence of an ortho-ethoxy group and a meta-fluoro group creates a unique electronic and steric environment. The fluorine atom, being highly electronegative, significantly influences the acidity of the boronic acid moiety and can modulate interactions at the biological target site.[2][3] The ethoxy group introduces steric bulk and can participate in hydrogen bonding, affecting both reactivity and solubility. This guide provides a comprehensive overview of the core physicochemical properties of this reagent, offering field-proven insights for researchers, scientists, and drug development professionals aiming to leverage its unique characteristics.

Section 1: Molecular Identity and Structural Elucidation

Correctly identifying a reagent is the foundational step for reproducible science. This compound is characterized by the following identifiers:

-

IUPAC Name: this compound

-

Molecular Formula: C₈H₁₀BFO₃

-

Molecular Weight: 183.97 g/mol [4]

-

CAS Number: Data for this specific isomer is not consistently available in public databases. Researchers should verify the CAS number with their supplier. For the related isomer, 3-Ethoxy-2-fluorophenylboronic acid, the CAS RN is 855230-61-4.[4]

The structural arrangement of the ethoxy and fluoro groups is critical to its function.

Caption: 2D Structure of this compound.

Section 2: Core Physicochemical Properties

The utility of a synthetic reagent is fundamentally governed by its physical and chemical properties. These parameters dictate storage conditions, solvent choice, reaction setup, and purification strategies.

Data Summary Table

| Property | Value / Observation | Rationale & Scientific Context |

| Appearance | White to off-white crystalline powder.[4] | Typical for purified arylboronic acids. Color may indicate impurities. |

| Melting Point | 83 °C (for 3-ethoxy-2-fluoro isomer).[4] | The exact value for the 2-ethoxy-3-fluoro isomer is not widely reported. Melting point is a key indicator of purity. Isomeric changes can significantly alter crystal lattice energy and thus the melting point. |

| Solubility | Soluble in methanol.[5][6] Generally soluble in polar organic solvents (THF, Dioxane, DMF). Limited solubility in nonpolar solvents and water. | The boronic acid group can form hydrogen bonds, favoring polar solvents. The phenyl ring provides nonpolar character. Solubility is critical for choosing appropriate reaction media. |

| pKa | Predicted ~7.5 - 8.0.[5][6] | The pKa of the B(OH)₂ group is lowered by the electron-withdrawing effect of the fluorine atom, making it a stronger Lewis acid than unsubstituted phenylboronic acid.[3] This is crucial for transmetalation in Suzuki couplings. |

| Stability | Stable under normal conditions.[7][8] Prone to dehydration to form the trimeric boroxine anhydride. | Dehydration is an equilibrium process, often accelerated by heat or vacuum. The formation of boroxine can complicate stoichiometry and analysis. |

| Storage | Store in a cool, dark, dry place. Inert atmosphere (Argon or Nitrogen) is recommended for long-term storage.[5][6] | Minimizes dehydration and potential oxidation. Boronic acids should be protected from moisture and light. |

Section 3: Spectroscopic Characterization Workflow

Confirming the identity and purity of this compound post-synthesis or prior to use is non-negotiable. A multi-technique spectroscopic approach is standard protocol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for structural confirmation. Boronic acids can exist in equilibrium with their trimeric boroxine anhydrides, which can lead to complex or broadened spectra.[9] Running samples in d₄-methanol can often simplify spectra by favoring the monomeric acid form.

-

¹H NMR: Expect distinct signals for the aromatic protons, with splitting patterns influenced by both the ethoxy and fluoro substituents. The ethoxy group will show a characteristic triplet (CH₃) and quartet (CH₂). The B(OH)₂ protons are often broad and may exchange with solvent, sometimes rendering them invisible.

-

¹³C NMR: Aromatic carbons will show characteristic shifts, with C-F and C-B couplings providing definitive structural information.

-

¹⁹F NMR: A singlet is expected, with a chemical shift characteristic of an aryl fluoride. This is a highly sensitive method for confirming the presence and environment of the fluorine atom.

-

¹¹B NMR: This technique is specific for the boron nucleus. A broad signal between δ 20-30 ppm is typical for trigonal planar boronic acids.[10]

Infrared (IR) Spectroscopy

IR spectroscopy is used to confirm the presence of key functional groups.

-

~3300 cm⁻¹ (broad): O-H stretching of the B(OH)₂ group, often showing hydrogen bonding.

-

~1350 cm⁻¹: B-O stretching.

-

~1200-1100 cm⁻¹: C-F stretching.[11]

Section 4: Reactivity, Applications, and Experimental Protocols

The true value of this compound lies in its application as a synthetic intermediate.

Core Application: Suzuki-Miyaura Cross-Coupling

This reagent is a cornerstone for introducing the 2-ethoxy-3-fluorophenyl moiety into complex molecules.[1][4] This is particularly valuable in drug discovery, where this fragment can serve as a key pharmacophore for interacting with biological targets.[12]

The general workflow for a Suzuki-Miyaura coupling is a well-established, yet nuanced, process.

Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

Causality: This protocol outlines a standard palladium-catalyzed cross-coupling. The base is essential for activating the boronic acid to form a more nucleophilic boronate species, which facilitates the crucial transmetalation step with the palladium catalyst. The choice of solvent, base, and ligand must often be optimized for specific substrates.

-

Vessel Preparation: To a flame-dried Schlenk flask under an inert atmosphere (Argon), add the aryl halide (1.0 eq), this compound (1.2-1.5 eq), and the base (e.g., K₂CO₃, 2.0-3.0 eq).

-

Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%).

-

Solvent Addition: Add the degassed solvent system (e.g., a mixture of toluene and water, or dioxane).

-

Reaction: Heat the mixture with vigorous stirring to the desired temperature (typically 80-110 °C).

-

Monitoring: Monitor the reaction's progress using an appropriate technique like TLC or LC-MS until the starting material is consumed.

-

Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the crude product via flash column chromatography or recrystallization.

Protocol 2: Experimental Determination of Solubility

Causality: This gravimetric method provides a quantitative measure of solubility in a given solvent at a specific temperature. It relies on creating a saturated solution, where the maximum amount of solute has dissolved, and then determining the concentration of that solution.

-

Setup: Place a known volume (e.g., 1.0 mL) of the desired solvent into a small, sealable vial equipped with a magnetic stir bar.

-

Equilibration: Place the vial in a temperature-controlled bath (e.g., 25 °C) and allow it to thermally equilibrate.

-

Addition of Solute: Add small, pre-weighed portions of this compound to the stirring solvent. Continue adding solute until a small amount of solid material remains undissolved, indicating saturation.

-

Stirring: Seal the vial and allow the suspension to stir vigorously at a constant temperature for an extended period (e.g., 24 hours) to ensure equilibrium is reached.

-

Sampling: Stop stirring and allow the excess solid to settle. Carefully extract a known volume of the clear, supernatant liquid using a pre-weighed, airtight syringe.

-

Analysis: Dispense the contents of the syringe into a pre-weighed vial. Evaporate the solvent completely under a stream of nitrogen or in a vacuum oven.

-

Calculation: Weigh the vial containing the dried residue. The mass of the residue divided by the volume of the aliquot taken gives the solubility in g/L or mg/mL.

Section 5: Safety and Handling

Proper handling of any chemical reagent is paramount for laboratory safety. While this compound is not acutely toxic, it requires careful handling.

-

Hazard Identification: Based on data for similar fluorinated phenylboronic acids, this compound should be treated as a potential irritant.

-

Personal Protective Equipment (PPE):

-

Engineering Controls:

-

Reactivity Hazards:

References

-

2-Fluorophenylboronic acid | C6H6BFO2 | CID 2734354 - PubChem. Available from: [Link]

-

3-Fluorophenylboronic acid | C6H6BFO2 | CID 2733986 - PubChem. Available from: [Link]

-

Welcome To Hyma Synthesis Pvt. Ltd. Available from: [Link]

-

DFT, FT-Raman, FT-IR and NMR studies of 2-fluorophenylboronic acid - ResearchGate. Available from: [Link]

-

Selected boronic acids and their pKa values. | Download Scientific Diagram - ResearchGate. Available from: [Link]

-

Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor - PubMed. Available from: [Link]

-

1 Structure, Properties, and Preparation Of Boronic Acid Derivatives. Overview of Their Reactions and Applications - Wiley-VCH. Available from: [Link]

-

Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC - PubMed Central. Available from: [Link]

-

Synthesis and Crystal Structure of 4-Amino-3-fluorophenylboronic Acid | Request PDF. Available from: [Link]

-

Products - 2a biotech. Available from: [Link]

-

Recording NMR spectra for aryl boronic acids - overcoming oligomerization - Reddit. Available from: [Link]

- WO2013016185A1 - Synthesis of boronic esters and boronic acids using grignard reagents - Google Patents.

-

Boronic, Diboronic and Boric Acid Esters of 1,8- Naphthalenediol - Supporting Information. Available from: [Link]

-

pKa values of boronic acids X-C6H4B(OH)2 with F, CF3 and OCF3 substituents. - ResearchGate. Available from: [Link]

-

(2-(ethoxycarbonyl)-4-fluorophenyl)boronic acid. Available from: [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. chemimpex.com [chemimpex.com]

- 5. 4-ETHOXY-3-FLUOROPHENYLBORONIC ACID | 279263-10-4 [m.chemicalbook.com]

- 6. 3-Fluorophenylboronic acid | 768-35-4 [chemicalbook.com]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.com [fishersci.com]

- 9. reddit.com [reddit.com]

- 10. rsc.org [rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 2-Fluorophenylboronic acid | C6H6BFO2 | CID 2734354 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. tcichemicals.com [tcichemicals.com]

A Comprehensive Spectroscopic Guide to (2-Ethoxy-3-fluorophenyl)boronic acid: ¹H and ¹³C NMR Analysis

Executive Summary

(2-Ethoxy-3-fluorophenyl)boronic acid is a valuable building block in synthetic chemistry, particularly in palladium-catalyzed cross-coupling reactions for the synthesis of complex organic molecules in drug discovery and materials science. Unambiguous structural confirmation and purity assessment are paramount, with Nuclear Magnetic Resonance (NMR) spectroscopy serving as the primary analytical tool. This in-depth guide provides a detailed analysis of the ¹H and ¹³C NMR spectra of this compound. It is designed for researchers, scientists, and drug development professionals, offering not just spectral predictions but also the underlying principles and field-proven experimental protocols necessary for acquiring high-quality, reproducible data.

Introduction: The Structural Nuances of a Multifunctional Reagent

Substituted phenylboronic acids are foundational reagents in modern organic synthesis. The title compound, featuring ethoxy, fluoro, and boronic acid functionalities, presents a unique spectroscopic challenge and opportunity. The interplay of the electron-donating ethoxy group, the strongly electronegative fluorine atom, and the Lewis acidic boronic acid moiety creates a distinct electronic environment that is reflected in its NMR spectra. A thorough understanding of its ¹H and ¹³C NMR signatures is essential for reaction monitoring, quality control, and mechanistic studies. This guide elucidates the expected spectral features, explains the causality behind peak positions and coupling patterns, and provides a robust protocol for empirical verification.

Core Principles: Interpreting the Influence of Fluorine and Boron in NMR

To accurately interpret the spectra of this compound, it is crucial to understand the specific effects of the fluorine and boron nuclei.

-

Spin-Spin Coupling with Fluorine (¹⁹F): Fluorine-19 has a nuclear spin (I) of ½, similar to a proton, and is 100% naturally abundant.[1] Consequently, it couples with neighboring ¹H and ¹³C nuclei, leading to characteristic signal splitting. The magnitude of the coupling constant (J-coupling) is dependent on the number of bonds separating the nuclei.[1]

-

The Quadrupolar Effect of Boron: Boron has two NMR-active isotopes, ¹¹B (~80% abundance, I = 3/2) and ¹⁰B (~20% abundance, I = 3).[3] Nuclei with spin I > ½ are quadrupolar, meaning they possess a non-spherical charge distribution. This leads to rapid nuclear relaxation, which has two main consequences in ¹H and ¹³C NMR:

-

Signal Broadening: Coupling to boron is often not resolved as sharp multiplets. Instead, the signal of the coupled nucleus (e.g., the carbon attached to boron) appears broadened.

-

Signal Disappearance: In many cases, the ¹³C signal for the carbon directly bonded to the boronic acid is broadened to the point where it is indistinguishable from the baseline noise.[4]

-

Predicted ¹H NMR Spectral Analysis

The ¹H NMR spectrum is anticipated to show distinct signals for the aromatic, ethoxy, and boronic acid protons. The analysis is best performed in a coordinating deuterated solvent like DMSO-d₆ to disrupt the intermolecular hydrogen bonding and trimeric boroxine structures that are common with boronic acids and cause signal broadening.[5]

-

Aromatic Region (~6.90 - 7.60 ppm): The three aromatic protons will appear as complex multiplets due to both H-H and H-F spin-spin coupling.

-

H4: This proton is ortho to the fluorine and meta to both the ethoxy and boronic acid groups. It is expected to be a triplet of doublets (td) or a complex multiplet, with a large vicinal coupling to H5 (³JHH ≈ 7-8 Hz) and a smaller ortho coupling to fluorine (³JHF ≈ 8-10 Hz).

-

H5: This proton is meta to the fluorine and para to the ethoxy group. It is expected to be a complex multiplet due to coupling with H4 and H6.

-

H6: This proton is ortho to the boronic acid, meta to the ethoxy group, and para to the fluorine. It is expected to be a doublet of doublets (dd) or a multiplet, with vicinal coupling to H5 and a smaller para H-F coupling (⁵JHF ≈ 1-3 Hz).

-

-

Ethoxy Group (~1.30 ppm and ~4.10 ppm):

-

-OCH₂- (~4.10 ppm): The methylene protons will appear as a quartet (³JHH ≈ 7.0 Hz) due to coupling with the three methyl protons.

-

-CH₃ (~1.30 ppm): The methyl protons will appear as a triplet (³JHH ≈ 7.0 Hz) due to coupling with the two methylene protons.

-

-

Boronic Acid Protons (-B(OH)₂): In DMSO-d₆, this signal is expected to be a broad singlet around 8.0-8.5 ppm. Its chemical shift and intensity can be highly variable and it will readily exchange with D₂O.[6]

Caption: Molecular structure of this compound with atom numbering.

Predicted ¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum will display eight distinct carbon signals. The key features are the large ¹J C-F coupling and the characteristically broad signal for the carbon attached to boron.

-

Aromatic Carbons (~115 - 165 ppm):

-

C1 (-B(OH)₂): This signal is expected to be very broad and may not be observed.[4] If visible, its chemical shift would be around 130 ppm. Its identification can be aided by 2D NMR techniques like HMBC, which may show a correlation to H6.

-

C2 (-OEt): This carbon, directly attached to the electron-donating ethoxy group, will be shifted downfield, likely in the 155-160 ppm range.

-

C3 (-F): This carbon will appear as a large doublet due to one-bond coupling with fluorine (¹JC-F ≈ 240-255 Hz).[6] Its chemical shift is expected to be in the 150-155 ppm range.

-

C4, C5, C6: These carbons will appear between 115-135 ppm. They may exhibit smaller, long-range C-F couplings (²JC-F, ³JC-F) which can aid in their assignment.

-

-

Ethoxy Group Carbons (~15 ppm and ~65 ppm):

-

-OCH₂- (~65 ppm): The methylene carbon signal.

-

-CH₃ (~15 ppm): The methyl carbon signal.

-

A Self-Validating Experimental Protocol

This protocol is designed to yield high-resolution, unambiguous NMR data by addressing the inherent challenges of analyzing boronic acids.

Caption: A robust workflow for acquiring and analyzing NMR data of boronic acids.

Step-by-Step Methodology:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound into a clean, dry glass vial.[7]

-

Add 0.6-0.7 mL of high-purity, deuterated dimethyl sulfoxide (DMSO-d₆). The use of a coordinating solvent is critical to break the boroxine trimers that can form in the solid state or in non-coordinating solvents like CDCl₃, ensuring sharp, monomeric signals.[5]

-

Vortex the sample thoroughly until the solid is completely dissolved. Gentle warming may be applied if necessary.

-

Transfer the clear solution into a standard 5 mm NMR tube.

-

-

Instrument Setup & Data Acquisition:

-

Insert the NMR tube into the spectrometer.

-

Lock onto the deuterium signal of the DMSO-d₆ solvent.

-

Tune and match the probe for the ¹H and ¹³C frequencies.

-

Perform automated or manual shimming to optimize the magnetic field homogeneity.

-

For ¹H NMR: Acquire data using a standard pulse sequence. A sufficient number of scans (e.g., 16-64) should be used to achieve a good signal-to-noise ratio.

-

For ¹³C NMR: Acquire data using a proton-decoupled pulse sequence. A longer acquisition time and a greater number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance and sensitivity of the ¹³C nucleus. Ensure a sufficient relaxation delay (e.g., 2 seconds) for quantitative accuracy, especially for quaternary carbons.

-

-

Data Processing and Referencing:

-

Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs).

-

Calibrate the chemical shift axis. For DMSO-d₆, the residual solvent peak should be set to 2.50 ppm for ¹H and 39.52 ppm for ¹³C.

-

Integrate the signals in the ¹H spectrum to determine the relative proton ratios, which serves as an internal validation of the structure.

-

Summary of Predicted NMR Data

The following table summarizes the predicted chemical shifts (δ) and coupling constants (J) for this compound in DMSO-d₆.

| Assignment | Nucleus | Predicted δ (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| -B(OH)₂ | ¹H | 8.0 - 8.5 | br s | - |

| H6 | ¹H | 7.5 - 7.6 | m | ³JHH, ⁵JHF |

| H4 | ¹H | 7.3 - 7.4 | m | ³JHH, ³JHF |

| H5 | ¹H | 7.0 - 7.1 | m | ³JHH |

| -OCH₂- | ¹H | ~4.10 | q | ³JHH ≈ 7.0 |

| -CH₃ | ¹H | ~1.30 | t | ³JHH ≈ 7.0 |

| C2 | ¹³C | 155 - 160 | s | - |

| C3 | ¹³C | 150 - 155 | d | ¹JC-F ≈ 240-255 |

| Aromatic C's | ¹³C | 115 - 135 | m | nJC-F may be visible |

| C1 | ¹³C | ~130 | br s | Signal may not be observed |

| -OCH₂- | ¹³C | ~65 | s | - |

| -CH₃ | ¹³C | ~15 | s | - |

Conclusion

The NMR characterization of this compound is a multi-faceted task that requires an appreciation for the subtle and significant effects of its functional groups. By understanding the principles of H-F and C-F coupling, the challenges posed by the quadrupolar boron nucleus, and by employing a robust experimental protocol with an appropriate coordinating solvent, researchers can obtain high-quality, interpretable ¹H and ¹³C NMR spectra. This guide provides the predictive framework and methodological rigor necessary to confidently confirm the structure and purity of this important synthetic intermediate, ensuring the integrity of subsequent research and development efforts.

References

-

Cole, T. E. (n.d.). 11B NMR Chemical Shifts. San Diego State University Chemistry. Retrieved from [Link]

-

ResearchGate. (2007). Coupling of Protons with Fluorine. Retrieved from [Link]

-

Mori, K., et al. (2024). 19F NMR-Based Chiral Analysis of Organoboron Compounds via Chiral Recognition of Fluorine-Labeled Boronates with Cobalt Complexes. JACS Au. Retrieved from [Link]

-

Emsley, J. W., & Phillips, L. (1976). Fluorine Coupling Constants. Progress in NMR Spectroscopy, 10, 83-756. Retrieved from [Link]

-

Reddit. (2017). Recording NMR spectra for aryl boronic acids - overcoming oligomerization. r/chemistry. Retrieved from [Link]

-

ResearchGate. (n.d.). ¹H‐NMR spectrum of organoboron ester 1 (CDCl3, 400.16 MHz). Retrieved from [Link]

-

ResearchGate. (2017). Why can't see the 13C signal of the carbon which linked with boric acid group directly in C-NMR?. Retrieved from [Link]

-

University of Ottawa. (n.d.). 19Flourine NMR. Retrieved from [Link]

-

Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved from [Link]

-

University of Ottawa. (n.d.). Boron NMR. Retrieved from [Link]

-

da Silva, F. C., et al. (2010). 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates. Magnetic Resonance in Chemistry, 48(9), 726-731. Retrieved from [Link]

-

Royal Society of Chemistry. (2015). Supporting Information. Retrieved from [Link]

-

University of Bath. (n.d.). Simple Boronic Acid Based NMR Protocols for Determining the Enantiomeric Excess of Chiral Amines, Hydroxylamines and Diols. Retrieved from [Link]

-

Nöth, H., & Wrackmeyer, B. (1978). Nuclear magnetic resonance spectroscopy of boron compounds. Springer-Verlag. Retrieved from [Link]

-

Sanchez, L. M., et al. (2022). Boron NMR as a Method to Screen Natural Product Libraries for B-Containing Compounds. Journal of Natural Products, 85(5), 1345-1351. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Boronic, Diboronic and Boric Acid Esters of 1,8-Naphthalenediol - Supporting Information. Retrieved from [Link]

-

Wi, S., et al. (2014). Boron–boron J coupling constants are unique probes of electronic structure: a solid-state NMR and molecular orbital study. Chemical Science, 5(7), 2696-2705. Retrieved from [Link]

-

ResearchGate. (n.d.). CHAPTER 2: 11B NMR and its uses in structural characterization of boronic acids and boronate esters. Retrieved from [Link]

-

ResearchGate. (n.d.). 13C NMR chemical shifts of fluorinated phenylboronic acids and benzoxaboroles. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

Dziadek, M., et al. (2021). (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. Molecules, 26(7), 2045. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

Royal Society of Chemistry. (2013). 17O NMR studies of boronic acids and their derivatives. Retrieved from [Link]

-

PubChem. (n.d.). 2-Fluorophenylboronic acid. Retrieved from [Link]

-

Kwan, E. E. (2012). Lecture 3: Coupling Constants. Retrieved from [Link]

-

SpectraBase. (n.d.). 3-Fluorophenylboronic acid - Optional[1H NMR] - Spectrum. Retrieved from [Link]

Sources

- 1. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Boron NMR [chem.ch.huji.ac.il]

- 4. rsc.org [rsc.org]

- 5. reddit.com [reddit.com]

- 6. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Mass Spectrometry Analysis of (2-Ethoxy-3-fluorophenyl)boronic acid

This guide provides a comprehensive framework for the mass spectrometric analysis of (2-Ethoxy-3-fluorophenyl)boronic acid, a crucial building block in synthetic organic chemistry. The methodologies detailed herein are designed for researchers, scientists, and drug development professionals requiring robust and reliable characterization and quantification of this compound. We will delve into the nuances of sample preparation, ionization, fragmentation analysis, and data interpretation, grounded in the fundamental chemistry of arylboronic acids.

Introduction: The Analytical Significance of this compound

This compound belongs to the versatile class of arylboronic acids, which are indispensable reagents in modern organic synthesis, most notably in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. The precise and accurate analysis of these compounds is critical for ensuring reaction efficiency, product purity, and for meeting regulatory standards in pharmaceutical development, where boronic acids can be monitored as process intermediates or impurities.

Mass spectrometry (MS) offers unparalleled sensitivity and specificity for this purpose. However, the unique chemical nature of the boronic acid functional group presents specific analytical challenges, including a propensity for dehydration to form cyclic boroxine trimers and the formation of various adducts in the ion source. This guide provides the expertise to navigate these challenges effectively.

Foundational Principles: Understanding the Molecule's Behavior in MS

A successful MS analysis begins with a deep understanding of the analyte's properties. This compound (Molecular Formula: C₈H₁₀BFO₃) has a monoisotopic mass of 184.0717 Da .

The boronic acid moiety, -B(OH)₂, is the primary driver of its mass spectrometric behavior. Key considerations include:

-

Ionization Mode: Due to the acidic protons of the boronic acid group, negative-ion mode Electrospray Ionization (ESI) is typically the most effective method, leading to the formation of the deprotonated molecule, [M-H]⁻. This approach is often more sensitive and produces cleaner spectra than positive-ion mode for this class of compounds.[1][2][3]

-

In-Source Reactions: Boronic acids are prone to dehydration and can react with diols.[4] A significant challenge in their analysis is the potential for forming various non-covalent adducts and covalent complexes within the ESI source, which can complicate spectral interpretation.[5][6][7] Optimized LC methods and source conditions are paramount to minimize these phenomena.

-

Fragmentation: Collision-Induced Dissociation (CID) of the [M-H]⁻ precursor ion is expected to involve characteristic losses from the boronic acid group and cleavages related to the ethoxy substituent. The electron-withdrawing fluorine atom can also influence fragmentation pathways.[8]

Experimental Workflow: From Sample to Spectrum

A robust and reproducible workflow is the cornerstone of any analytical method. The following diagram and protocols outline a validated approach for the analysis of this compound.

Caption: High-level workflow for the LC-MS/MS analysis of this compound.

Protocol 1: Sample and Standard Preparation

-

Objective: To prepare accurate and stable solutions for LC-MS/MS analysis.

-

Rationale: Methanol is an excellent solvent for arylboronic acids, and a mixed organic/aqueous final diluent ensures compatibility with the reversed-phase mobile phase.[1]

-

Procedure:

-

Prepare a 1 mg/mL primary stock solution of this compound in HPLC-grade methanol.

-

Create a working stock solution (e.g., 10 µg/mL) by diluting the primary stock with methanol.

-

Prepare a series of calibration standards by serially diluting the working stock solution with a 50:50 (v/v) mixture of methanol and deionized water. The concentration range should bracket the expected sample concentrations.[1]

-

Protocol 2: LC-MS/MS Method Parameters

-

Objective: To achieve chromatographic separation and sensitive mass spectrometric detection.

-

Rationale: A C18 column provides good retention for arylboronic acids. A mobile phase containing a volatile buffer like ammonium acetate helps to control pH and improve ionization efficiency without requiring derivatization.[5] Negative mode ESI is chosen for its superior sensitivity with this compound class.[2][3]

-

Instrumentation: A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography (HPLC) system.

| Parameter | Recommended Setting | Justification |

| LC Column | Reversed-phase C18 (e.g., 150 x 4.6 mm, 2.7 µm) | Provides robust separation for aryl compounds.[3][5] |

| Mobile Phase A | 10 mM Ammonium Acetate in Water | Volatile buffer, aids in reproducible ionization.[5] |

| Mobile Phase B | Acetonitrile | Common organic solvent for reversed-phase chromatography. |

| Flow Rate | 0.3 - 0.5 mL/min | Standard for analytical scale columns. |

| Gradient | Start at 5-10% B, ramp to 95% B over several minutes, hold, and re-equilibrate. (Optimize based on system) | Ensures elution of the analyte with good peak shape. |

| Ionization Mode | Electrospray Ionization (ESI), Negative | Highly effective for acidic compounds, promoting [M-H]⁻ formation.[2] |

| Capillary Voltage | 2.5 - 3.5 kV | Optimize for maximum signal intensity of the target analyte. |

| Source Temperature | 120 - 150 °C | Balances desolvation efficiency with minimizing thermal degradation. |

| Desolvation Temperature | 350 - 450 °C | Ensures efficient solvent evaporation. |

| Scan Type | Full Scan (for identification), Multiple Reaction Monitoring (MRM) (for quantification) | Full scan confirms the precursor mass; MRM provides maximum sensitivity and specificity for quantification.[1][2] |

Data Interpretation: Deciphering the Mass Spectrum

In negative ESI mode, the primary ion observed in the full scan (MS1) spectrum will be the deprotonated molecule [M-H]⁻ at an m/z of 183.06 . It is crucial to also screen for potential adducts (e.g., with mobile phase components) or the dehydrated boroxine trimer, although the optimized LC conditions are designed to minimize these.

The fragmentation of the [M-H]⁻ ion (m/z 183.06) via CID provides structural confirmation and is the basis for a highly selective MRM quantification method. The proposed fragmentation pathway is illustrated below.

Caption: Proposed MS/MS fragmentation of this compound [M-H]⁻.

-

Loss of Ethylene (-28 Da): A common fragmentation pathway for ethoxy-substituted aromatic compounds is the neutral loss of ethylene (C₂H₄), leading to a phenoxide ion. This would result in a fragment at m/z 155.03.

-

Cleavage of the C-B Bond: The carbon-boron bond can cleave, potentially leading to the loss of the entire boronic acid group. The specific neutral loss can vary, but a loss of B(OH)₃ (boric acid) would yield a fragment at m/z 137.02.

-

Complex Rearrangements: Other fragmentation pathways, including losses involving the aromatic ring or rearrangements, can occur. For instance, a combined loss of ethylene and carbon monoxide could produce a fragment around m/z 127.04.

For sensitive and selective quantification, an MRM method is developed by monitoring specific transitions from the precursor ion to its most abundant and stable fragment ions.

| Precursor Ion (Q1) | Product Ion (Q3) | Proposed Transition | Collision Energy (CE) |

| m/z 183.1 | m/z 155.0 | [M-H]⁻ → [M-H-C₂H₄]⁻ | Optimize (e.g., 15-25 eV) |

| m/z 183.1 | m/z 137.0 | [M-H]⁻ → [M-H-B(OH)₃]⁻ (or equivalent) | Optimize (e.g., 20-35 eV) |

| m/z 183.1 | m/z 127.0 | [M-H]⁻ → [M-H-C₂H₄-CO]⁻ | Optimize (e.g., 25-40 eV) |

Note: The collision energy (CE) must be empirically optimized on the specific mass spectrometer being used to maximize the signal for each product ion.

Trustworthiness and Validation: Ensuring Method Reliability

A self-validating system is essential for trustworthy results. The developed LC-MS/MS method should be validated according to ICH guidelines or internal standard operating procedures. Key validation parameters include:

-

Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by the absence of interfering peaks at the retention time of the analyte in blank samples.

-

Linearity: The method should provide a linear response over the defined concentration range. A correlation coefficient (R²) of >0.99 is typically required.[5]

-

Accuracy and Precision: Accuracy (closeness to the true value) and precision (repeatability) should be assessed at multiple concentration levels, with acceptance criteria typically within ±15%.[5]

-

Limit of Detection (LOD) and Quantification (LOQ): The lowest concentration of analyte that can be reliably detected and quantified. Modern triple quadrupole instruments can achieve LOQs in the low pg/mL range for arylboronic acids.[1]

Conclusion

The mass spectrometric analysis of this compound is a powerful tool for process monitoring and quality control. By leveraging a well-designed LC-MS/MS method with negative mode ESI, the challenges associated with boronic acid analysis can be effectively overcome. The protocols and insights provided in this guide serve as a robust starting point for developing and validating a sensitive, specific, and reliable analytical method tailored to the needs of researchers and drug development professionals.

References

-

A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods (RSC Publishing). Available at: [Link]

-

Wang, L., Dai, C., Burroughs, S. K., Wang, S. L., & Wang, B. (2013). Arylboronic acid chemistry under electrospray conditions. Chemistry (Weinheim an der Bergstrasse, Germany), 19(23), 7587–7594. Available at: [Link]

-

The Role of Electron Transfer in the Fragmentation of Phenyl and Cyclohexyl Boronic Acids. Molecules. Available at: [Link]

-

Mass spectra showing MS analysis of intact arylboronic acids (a) and... ResearchGate. Available at: [Link]

-

Arylboronic Acid Chemistry under Electrospray Conditions | Request PDF. ResearchGate. Available at: [Link]

-

Quantitation of boronic acids at pg/mL levels of sensitivity. SCIEX. Available at: [Link]

-

Trace Level Quantification of Derivatized Boronic Acids by LC/MS/MS. ResearchGate. Available at: [Link]

-

(PDF) Analysis of Boronic Acids Without Chemical Derivatisation. ResearchGate. Available at: [Link]

-

Baldwin, A. F., North, R., & Eisenbeis, S. (2019). Trace Level Quantification of Derivatized Boronic Acids by LC/MS/MS. Organic Process Research & Development, 23(1), 88-93. Available at: [Link]

-

Chidella, K.S., Dasari, V.B. and Jayashree, A. (2021) A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor. American Journal of Analytical Chemistry, 12, 74-86. Available at: [Link]

Sources

- 1. sciex.com [sciex.com]

- 2. researchgate.net [researchgate.net]

- 3. A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor [scirp.org]

- 4. researchgate.net [researchgate.net]

- 5. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 6. Arylboronic acid chemistry under electrospray conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. "Arylboronic Acid Chemistry Under Electrospray Conditions" by L. Wang, C. Dai et al. [digitalcommons.georgiasouthern.edu]

- 8. pdf.benchchem.com [pdf.benchchem.com]

Elucidating the Solid-State Architecture of (2-Ethoxy-3-fluorophenyl)boronic acid: A Technical Guide to Synthesis, Crystallization, and Structural Analysis

Abstract

(2-Ethoxy-3-fluorophenyl)boronic acid stands as a significant building block in contemporary medicinal chemistry and materials science, valued for its utility in Suzuki-Miyaura cross-coupling reactions and its potential to modulate biological targets through specific interactions.[1][2][3] Despite its commercial availability and application in synthesis, a comprehensive search of the Cambridge Structural Database (CSD) and other public repositories reveals a notable absence of a published single-crystal X-ray structure for this specific molecule.[4][5][6][7] This guide, therefore, serves a dual purpose: it provides a robust, field-proven framework for the synthesis and characterization of this compound, and it outlines a detailed, hypothetical workflow for the determination of its crystal structure. By leveraging established crystallographic principles and data from analogous fluorinated phenylboronic acids, we offer researchers, scientists, and drug development professionals a predictive insight into its likely solid-state behavior and a practical guide to its empirical determination.

Introduction: The Significance of Fluorinated Arylboronic Acids

Phenylboronic acids are indispensable reagents in organic synthesis, primarily due to their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1] The introduction of fluorine substituents onto the phenyl ring profoundly influences the electronic properties of these molecules. The high electronegativity of fluorine can lower the pKa of the boronic acid, enhancing its Lewis acidity and potentially altering its binding affinity for biological targets.[1][8] This modulation is of paramount importance in drug design, where boronic acids are explored as inhibitors of enzymes such as proteasomes and β-lactamases.[2][9][10][11]

The specific substitution pattern of this compound, with an ethoxy group ortho to the boronic acid and a fluorine atom in the meta position, presents an intriguing case for structural analysis. The interplay of these functional groups is expected to dictate intermolecular interactions, crystal packing, and ultimately, the material's bulk properties such as solubility and stability. Understanding the three-dimensional structure is therefore not merely an academic exercise but a critical step in rational drug design and materials engineering.

Synthesis and Characterization

The first critical phase in any structural elucidation project is the synthesis and rigorous purification of the target compound. High-quality single crystals, suitable for X-ray diffraction, can only be grown from exceptionally pure material.

Proposed Synthetic Route

A common and effective method for the synthesis of arylboronic acids is through the reaction of an organolithium or Grignard reagent with a trialkyl borate, followed by acidic hydrolysis. For this compound, a plausible route begins with 1-bromo-2-ethoxy-3-fluorobenzene.

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: Under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-bromo-2-ethoxy-3-fluorobenzene in anhydrous tetrahydrofuran (THF) and cool the solution to -78 °C using a dry ice/acetone bath.

-

Lithiation: Slowly add a solution of n-butyllithium (n-BuLi) in hexanes to the cooled solution. The reaction is typically monitored for completion by thin-layer chromatography (TLC).

-

Borylation: To the resulting aryllithium species, add trimethyl borate, also cooled to -78 °C, dropwise. It is crucial to maintain the low temperature to prevent side reactions.

-

Hydrolysis: After the addition is complete, allow the reaction mixture to slowly warm to room temperature. The reaction is then quenched by the addition of an aqueous acid solution (e.g., 1 M HCl).

-

Workup and Purification: The product is extracted into an organic solvent (e.g., ethyl acetate), washed, dried, and concentrated under reduced pressure. The crude product is then purified, typically by recrystallization or column chromatography, to yield the final product.

Characterization

Prior to crystallization attempts, the purity and identity of the synthesized this compound must be unequivocally confirmed using a suite of analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, ¹¹B, and ¹⁹F NMR are essential to confirm the chemical structure and assess purity.

-

Mass Spectrometry (MS): To verify the molecular weight of the compound.

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the sample with high accuracy.

A Practical Guide to Crystal Growth and X-ray Structure Determination

The following section outlines the systematic workflow for obtaining and analyzing the crystal structure of a novel compound like this compound.

The Art and Science of Crystallization

Growing single crystals suitable for X-ray diffraction is often the most challenging step. It requires patience, meticulous technique, and often, an element of serendipity.

Experimental Protocol: Crystallization Screening

-

Solvent Selection: Begin by assessing the solubility of the purified compound in a range of solvents with varying polarities (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane).

-

Screening Methods:

-

Slow Evaporation: Prepare saturated or near-saturated solutions of the compound in various solvents in small vials. Loosely cap the vials to allow for slow evaporation of the solvent over several days to weeks.

-

Vapor Diffusion: This technique involves dissolving the compound in a solvent in which it is soluble and placing this solution in a sealed container with a larger volume of an "anti-solvent" in which the compound is insoluble. The anti-solvent slowly diffuses into the primary solvent, reducing the solubility of the compound and promoting crystallization.

-

Cooling: Prepare a saturated solution at an elevated temperature and allow it to cool slowly to room temperature, and then potentially to lower temperatures (e.g., 4 °C).

-

The diagram below illustrates the general workflow for X-ray crystallography.

Caption: Generalized workflow for X-ray crystallography.

Single-Crystal X-ray Diffraction

Once suitable crystals are obtained, they are mounted on a goniometer and subjected to a focused beam of X-rays in a single-crystal X-ray diffractometer. The resulting diffraction pattern is collected and processed to determine the unit cell parameters, space group, and ultimately, the three-dimensional arrangement of atoms in the crystal lattice.

Predictive Structural Analysis Based on Analogs

In the absence of experimental data for this compound, we can infer likely structural motifs by examining the crystal structures of closely related compounds, such as 2-fluorophenylboronic acid and 3-fluorophenylboronic acid.[12][13]

A common and highly stable supramolecular synthon in the crystal structures of phenylboronic acids is the formation of hydrogen-bonded dimers. In this arrangement, two boronic acid molecules associate through a pair of O-H···O hydrogen bonds, creating a cyclic, centrosymmetric dimer.

The table below presents the crystallographic data for 2-fluorophenylboronic acid, which serves as a valuable reference.

| Parameter | 2-Fluorophenylboronic acid[12] |

| Formula | C₆H₆BFO₂ |

| Space Group | P 1 2₁/c 1 |

| a (Å) | 5.10172 |

| b (Å) | 5.55660 |

| c (Å) | 22.0587 |

| α (°) | 90.00 |

| β (°) | 94.731 |

| γ (°) | 90.00 |

It is highly probable that this compound will also exhibit this dimeric hydrogen-bonding motif. The presence of the ethoxy and fluoro substituents will then dictate how these dimeric units pack in the crystal lattice, influencing the overall crystal symmetry and density.

The logical relationship for predicting the structural features is outlined in the following diagram:

Caption: Predictive model for the crystal structure.

Applications in Drug Development and Beyond

The structural insights gained from X-ray crystallography are directly applicable to drug discovery.[9][10] Knowing the precise three-dimensional shape of this compound allows for:

-

Structure-Activity Relationship (SAR) Studies: Correlating structural features with biological activity to design more potent and selective inhibitors.

-

Computational Modeling: Using the crystal structure as a starting point for molecular docking studies to predict how the molecule will bind to a protein target.

-

Polymorph Screening: Identifying and characterizing different crystalline forms (polymorphs) of the compound, which can have different physical properties and bioavailability.

Beyond pharmaceuticals, fluorinated arylboronic acids are used in the synthesis of advanced materials, such as liquid crystals and organic light-emitting diodes (OLEDs), where the molecular arrangement is critical to the material's function.[3][14]

Conclusion

While the crystal structure of this compound remains to be experimentally determined, this guide provides a comprehensive roadmap for its synthesis, crystallization, and structural elucidation. By applying the detailed protocols and leveraging the structural knowledge of analogous compounds, researchers are well-equipped to uncover the solid-state architecture of this important molecule. Such an endeavor will undoubtedly provide valuable insights for the rational design of new pharmaceuticals and advanced materials, underscoring the foundational importance of single-crystal X-ray crystallography in modern chemical science.

References

- 1. mdpi.com [mdpi.com]

- 2. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 6. Search - Access Structures [ccdc.cam.ac.uk]

- 7. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 8. sites.pitt.edu [sites.pitt.edu]

- 9. X-ray Crystallography Deciphers the Activity of Broad-Spectrum Boronic Acid β-Lactamase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. X-ray Crystallography Deciphers the Activity of Broad-Spectrum Boronic Acid β-Lactamase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. 2-Fluorophenylboronic acid | C6H6BFO2 | CID 2734354 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. 3-Fluorophenylboronic acid | C6H6BFO2 | CID 2733986 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. Cas 279263-10-4,4-ETHOXY-3-FLUOROPHENYLBORONIC ACID | lookchem [lookchem.com]

The Solubility Profile of (2-Ethoxy-3-fluorophenyl)boronic acid: A Technical Guide for Drug Development Professionals

Abstract

(2-Ethoxy-3-fluorophenyl)boronic acid is a versatile building block in medicinal chemistry, frequently employed in Suzuki-Miyaura cross-coupling reactions to synthesize complex pharmaceutical agents.[1][2] Its utility in drug discovery is significant, contributing to the development of targeted therapies.[1][3][4] However, the successful application of this reagent in synthetic workflows is critically dependent on its solubility in organic solvents. This guide provides an in-depth analysis of the factors governing the solubility of this compound, outlines a robust experimental protocol for its quantitative determination, and discusses the practical implications for researchers in drug development. While specific solubility data for this compound is not extensively published, this paper will establish a framework for its empirical determination and predictable behavior based on fundamental chemical principles and data from analogous structures.

Introduction: The Critical Role of Solubility in Synthesis and Formulation

Boronic acids and their derivatives are cornerstone reagents in modern organic synthesis.[4][5] The efficiency of reactions involving this compound, the ease of purification of its products, and the ultimate formulation of the active pharmaceutical ingredients (APIs) derived from it are all profoundly influenced by its solubility characteristics. A comprehensive understanding of its solubility in a range of organic solvents is therefore not merely academic but a prerequisite for efficient process development, scalability, and formulation.[6]

Phenylboronic acids, as a class, present unique challenges in solubility determination. A key consideration is their propensity to undergo dehydration to form cyclic anhydrides known as boroxines.[7][8] This equilibrium is solvent-dependent and can lead to variability in solubility measurements, as the acid and its corresponding boroxine exhibit different solubility profiles.[7]

Physicochemical Properties and Predicted Solubility Behavior of this compound

The molecular structure of this compound dictates its interactions with various solvents. Key structural features include:

-

The Boronic Acid Moiety (-B(OH)₂): This group is polar and capable of acting as both a hydrogen bond donor and acceptor.

-

The Phenyl Ring: A nonpolar, aromatic core.

-

The Ethoxy Group (-OCH₂CH₃): This substituent adds some steric bulk and has a moderate polar character due to the ether linkage.

-

The Fluorine Atom (-F): An electronegative substituent that influences the electronic properties of the phenyl ring and can participate in weak hydrogen bonding.[5]

Based on these features, we can predict general solubility trends:

-

High Solubility Expected in: Polar aprotic solvents like acetone and other ketones, and ethers like diethyl ether or tetrahydrofuran (THF). These solvents can engage in hydrogen bonding with the boronic acid group.[9][10]

-

Moderate Solubility Expected in: Solvents of intermediate polarity, such as chloroform.[9][10]

-

Low Solubility Expected in: Nonpolar hydrocarbon solvents like methylcyclohexane or hexane, which cannot effectively solvate the polar boronic acid functional group.[9][10]

The presence of both polar (boronic acid, ethoxy, fluorine) and nonpolar (phenyl ring) regions suggests that a balance of intermolecular forces will govern its dissolution.

Experimental Protocol for Solubility Determination

A reliable method for determining the solubility of boronic acids is the dynamic (synthetic) method, which involves identifying the temperature at which a solid solute dissolves completely in a solvent at a known concentration.[9][11] This approach circumvents some of the challenges associated with the acid-boroxine equilibrium by observing the clear point of dissolution.

Step-by-Step Methodology

-

Preparation of Samples:

-

Accurately weigh a specific amount of this compound into a series of vials.

-

Add a precise volume or mass of the desired organic solvent to each vial to create samples of known mole fraction or concentration.

-

-

Heating and Observation:

-

Place the vials in a controlled heating block equipped with a magnetic stirrer.

-

Heat the samples at a slow, constant rate (e.g., 0.3 K/h) while stirring vigorously.[11]

-

-

Determination of Dissolution Point:

-

Visually observe the samples for the disappearance of turbidity. The temperature at which the last solid particles dissolve is the equilibrium solubility temperature for that specific concentration.

-

For greater accuracy, a luminance probe or a similar light-scattering instrument can be used to detect the disappearance of turbidity with higher precision.[9]

-

-

Data Correlation:

-

Repeat the experiment with different concentrations to generate a solubility curve (solubility vs. temperature).

-

The experimental data can be correlated using thermodynamic models such as the λh equation, which has shown good results for other isobutoxyphenylboronic acids.[11]

-

Visualizing the Experimental Workflow```dot

Caption: Key Intermolecular Forces in Solvation.

Summary and Recommendations

Key Takeaways:

-

Predicted Solubility: this compound is expected to be most soluble in polar aprotic solvents (e.g., acetone, THF) and least soluble in nonpolar hydrocarbons.

-

Experimental Determination: The dynamic (synthetic) method is a robust technique for generating reliable solubility data as a function of temperature.

-

Controlling Factors: Solvent polarity, hydrogen bonding capacity, and the equilibrium between the boronic acid and its boroxine anhydride are the primary determinants of solubility.

For researchers and process chemists, it is strongly recommended to empirically determine the solubility of this compound in the specific solvent systems relevant to their synthetic routes. The protocol outlined in this guide provides a validated starting point for these critical investigations. Such data will prove invaluable for optimizing reaction conditions, improving purification efficiency, and ensuring the development of robust and scalable synthetic processes.

References

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. nbinno.com [nbinno.com]

- 6. DSpace [kuscholarworks.ku.edu]

- 7. d-nb.info [d-nb.info]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. [PDF] Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents | Semantic Scholar [semanticscholar.org]

- 11. pubs.acs.org [pubs.acs.org]

The Dichotomy of Electron Density: An In-depth Technical Guide to the Electronic Effects of Ethoxy and Fluoro Groups in Phenylboronic Acid

For Immediate Release

Introduction: Modulating Molecular Properties Through Substituent Effects

In the landscape of drug discovery and development, the precise tuning of a molecule's physicochemical properties is paramount. Phenylboronic acids, key intermediates in the synthesis of a vast array of pharmaceuticals, offer a versatile scaffold for such molecular engineering. The introduction of substituents onto the phenyl ring allows for the fine-tuning of properties such as acidity (pKa), reactivity, and solubility. This guide provides a deep dive into the electronic effects of two common, yet distinct, substituents: the electron-donating ethoxy group and the electron-withdrawing fluoro group. By understanding the interplay of their inductive and resonance effects, researchers can strategically design phenylboronic acid derivatives with tailored characteristics for specific applications.

The Foundation: Understanding Inductive and Resonance Effects

The electronic influence of a substituent on an aromatic ring is primarily governed by two fundamental phenomena: the inductive effect and the resonance effect.[1][2]

-

Inductive Effect (I): This effect is transmitted through the sigma (σ) bonds of the molecule and arises from the difference in electronegativity between atoms.[1][3] Electron-withdrawing groups (EWGs) pull electron density towards themselves (-I effect), while electron-donating groups (EDGs) push electron density away (+I effect).[4] The inductive effect weakens with distance.[5]

-

Resonance Effect (M or R): Also known as the mesomeric effect, this is the delocalization of pi (π) electrons across a conjugated system.[2][6] Groups with lone pairs of electrons or pi bonds can donate electron density into the aromatic ring (+M effect), while groups with pi bonds to electronegative atoms can withdraw electron density (-M effect).[7] In general, resonance effects are stronger than inductive effects.[5][6]

Diagram 1: Fundamental Electronic Effects

Caption: Inductive vs. Resonance Effects on a Phenyl Ring.

The Ethoxy Group: A Classic Electron-Donating Moiety

The ethoxy group (-OCH2CH3) is a powerful electron-donating group. This is a result of the interplay between its inductive and resonance effects.

-

Inductive Effect (-I): The oxygen atom is more electronegative than carbon, leading to a weak electron-withdrawing inductive effect.[4]

-

Resonance Effect (+M): The lone pairs of electrons on the oxygen atom can be delocalized into the phenyl ring's π-system. This resonance effect is significantly stronger than the inductive effect, resulting in an overall electron-donating character.[7]